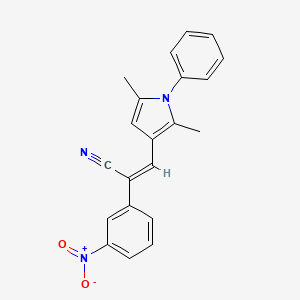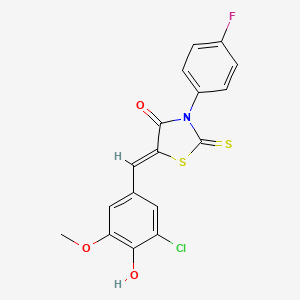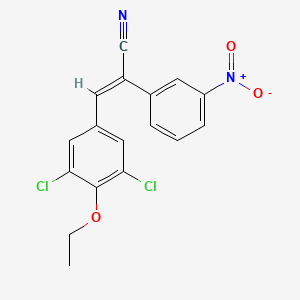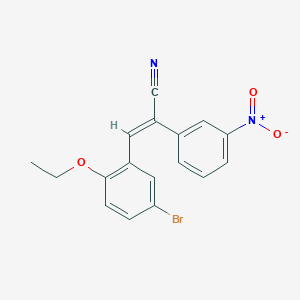
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile
説明
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile, also known as DPPA, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the fields of materials science and medicine. DPPA is a member of the pyrrole-based organic materials family, which is known for its unique electronic and optical properties. In
作用機序
The mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes in cells. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes involved in cell proliferation and differentiation, suggesting that it may have potential as an anti-cancer agent. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to interact with DNA, which could contribute to its potential as a fluorescent probe for biological imaging.
Biochemical and Physiological Effects
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have low cytotoxicity in vitro, suggesting that it may be safe for use in biological applications. However, more research is needed to fully understand the biochemical and physiological effects of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile on cells and organisms. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to be metabolized by the liver, and its metabolites have been detected in the urine of rats, indicating that it is excreted from the body.
実験室実験の利点と制限
One advantage of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile is its strong fluorescence, which makes it a promising candidate for use as a fluorescent probe for biological imaging. Another advantage is its low cytotoxicity, which makes it a safer alternative to other fluorescent probes that can be toxic to cells. One limitation of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile is its limited solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its relatively high cost compared to other fluorescent probes.
将来の方向性
There are several future directions for research on 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile, particularly its interaction with specific proteins or enzymes in cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile on cells and organisms. Finally, there is potential for the development of new applications for 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile in the fields of organic electronics and optoelectronics.
科学的研究の応用
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in the fields of organic electronics and optoelectronics. The unique electronic and optical properties of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile make it a promising candidate for use in organic field-effect transistors, organic light-emitting diodes, and organic solar cells. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been investigated for its potential use as a fluorescent probe for biological imaging due to its strong fluorescence and low cytotoxicity.
特性
IUPAC Name |
(Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-15-11-18(16(2)23(15)20-8-4-3-5-9-20)12-19(14-22)17-7-6-10-21(13-17)24(25)26/h3-13H,1-2H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKXAQQHKJDRI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(\C#N)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3502422.png)

![methyl 2-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3502431.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3502441.png)
![5-bromo-2-methoxy-3-methyl-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3502448.png)
![1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B3502449.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502465.png)
![3-{5-[2-cyano-2-(2-fluorophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502479.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502481.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502496.png)
![2-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B3502506.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502518.png)

